The Strategic Application of 2-Amino-4-(trifluoromethyl)nicotinaldehyde (CAS 1227582-11-7) in Advanced Heterocyclic Drug Discovery
The Strategic Application of 2-Amino-4-(trifluoromethyl)nicotinaldehyde (CAS 1227582-11-7) in Advanced Heterocyclic Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic building blocks is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Amino-4-(trifluoromethyl)nicotinaldehyde (CAS 1227582-11-7) stands out as a highly specialized, bifunctional scaffold. Featuring an ortho-amino aldehyde motif paired with a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group, this compound is the quintessential precursor for synthesizing complex 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will explore the mechanistic causality of the -CF 3 group, detail a self-validating synthetic protocol for scaffold assembly, and map its downstream applications in targeted kinase inhibition.
Physicochemical Profiling & Structural Dynamics
Before deploying this building block in a synthetic campaign, it is critical to understand its baseline physicochemical parameters. The data below synthesizes its structural profile [1, 4].
| Property | Value |
| Chemical Name | 2-Amino-4-(trifluoromethyl)nicotinaldehyde |
| CAS Registry Number | 1227582-11-7 |
| Molecular Formula | C 7 H 5 F 3 N 2 O |
| Molecular Weight | 190.12 g/mol |
| Monoisotopic Mass | 190.0354 Da |
| SMILES | C1=CN=C(C(=C1C(F)(F)F)C=O)N |
| InChIKey | DZJLHULPSXPKRN-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.4 |
Mechanistic Rationale: The Trifluoromethyl Advantage
The selection of CAS 1227582-11-7 over its non-fluorinated analogs is driven by three distinct structural advantages:
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Electronic Modulation: The -CF 3 group at the 4-position exerts a profound inductive and mesomeric electron-withdrawing effect. This significantly lowers the pKa of the pyridine nitrogen, reducing basicity. In drug design, this prevents unwanted hERG channel liability and improves membrane permeability.
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Electrophilic Activation: The electron-withdrawing nature of the -CF 3 group increases the electrophilicity of the adjacent C3-aldehyde carbonyl. This accelerates the initial nucleophilic attack during condensation reactions, leading to higher yields and shorter reaction times compared to un-substituted nicotinaldehydes.
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Metabolic Shielding & Lipophilicity: The bulky, highly stable C-F bonds block cytochrome P450-mediated oxidation at the 4-position while simultaneously increasing the local lipophilicity (LogP). When incorporated into an ATP-competitive kinase inhibitor, this -CF 3 moiety frequently anchors the molecule deep within hydrophobic sub-pockets (e.g., the DFG-out pocket).
Downstream Applications: Kinase Inhibitor Scaffolds
The primary application of 2-amino-4-(trifluoromethyl)nicotinaldehyde is the construction of 1,8-naphthyridine derivatives. These rigid, planar, nitrogen-rich heterocycles are privileged scaffolds in oncology, specifically as inhibitors of the PI3K/Akt/mTOR signaling cascade [2]. The naphthyridine core mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region, while the -CF 3 group projects into adjacent hydrophobic domains to ensure target selectivity.
PI3K/Akt/mTOR Signaling Pathway Modulated by 1,8-Naphthyridine Inhibitors.
Synthetic Methodologies & Experimental Protocols
To transform CAS 1227582-11-7 into a bioactive scaffold, the Friedlander Condensation is the gold-standard methodology [2, 3]. The following protocol details the synthesis of 4-(trifluoromethyl)-7,8-dihydrobenzo[b][1,8]naphthyridin-6(9H)-one using 1,3-cyclohexanedione.
The Self-Validating Friedlander Protocol
Causality of Reagents:
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Solvent (Ethanol): Provides optimal solubility for the polar starting materials while supporting a reflux temperature (~78°C) ideal for thermodynamic cyclodehydration.
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Catalyst (Piperidine): Acts as a secondary amine base to deprotonate the active methylene of 1,3-cyclohexanedione. It also transiently forms a highly reactive enamine intermediate, accelerating the Knoevenagel-type aldol condensation with the sterically hindered aldehyde.
Step-by-Step Methodology:
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Preparation: In a 50 mL round-bottom flask, dissolve 2-Amino-4-(trifluoromethyl)nicotinaldehyde (1.0 mmol, 190 mg) and 1,3-cyclohexanedione (1.1 mmol, 123 mg) in absolute ethanol (15 mL).
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Catalysis: Add 3 drops of piperidine (approx. 0.1 mmol) to the stirring solution.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.
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In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3).
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Self-Validation Check: The starting nicotinaldehyde is UV active at 254 nm but lacks visible fluorescence. The successful formation of the rigid, planar 1,8-naphthyridine product will manifest as a new, highly fluorescent blue/green spot under 365 nm UV light due to extended π -conjugation.
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Isolation: Once the aldehyde is consumed, cool the reaction to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL).
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Analytical Validation (LC-MS & NMR):
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LC-MS (ESI+): Calculate the exact mass shift. (190.12 + 112.13) - 36.03 (loss of 2x H 2 O) = 266.22 g/mol . Look for the [M+H]+ peak at m/z 267.1 .
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19 F NMR (CDCl 3 ): Confirm the integrity of the trifluoromethyl group via a sharp, distinct singlet integrating to 3F around -60 to -65 ppm .
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Friedlander Condensation Workflow for 1,8-Naphthyridine Synthesis.
